molecular formula C20H11F2NO5 B2828215 (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate CAS No. 1021093-64-0

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate

Cat. No. B2828215
CAS RN: 1021093-64-0
M. Wt: 383.307
InChI Key: IJGSJEVLRBIGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound, (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate, is a novel and important compound in the field of medicinal chemistry. This compound has been synthesized and studied extensively for its potential applications in scientific research.

Scientific Research Applications

The compound (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate has potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell proliferation and survival. This compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate in lab experiments include its potent anticancer and neuroprotective activity, as well as its relatively simple synthesis method. However, some limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate. One possible direction is the development of new derivatives of this compound with improved potency and selectivity against cancer cells. Another direction is the study of the potential use of this compound in combination with other anticancer agents for synergistic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate involves the condensation reaction of 2,4-difluorobenzaldehyde and hydroxylamine hydrochloride, followed by the reaction of the resulting isoxazoline with ethyl 4-oxo-4H-chromene-2-carboxylate. This method has been optimized for high yield and purity and has been extensively studied in the literature.

properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F2NO5/c21-11-5-6-13(15(22)7-11)18-8-12(23-28-18)10-26-20(25)19-9-16(24)14-3-1-2-4-17(14)27-19/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGSJEVLRBIGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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